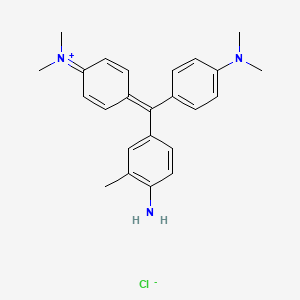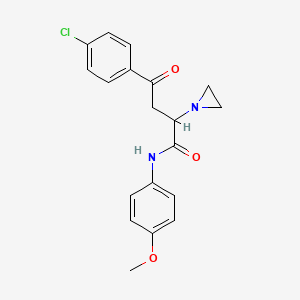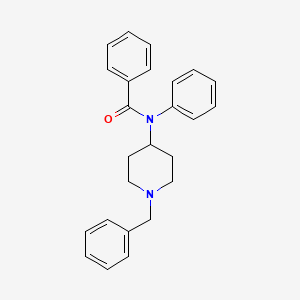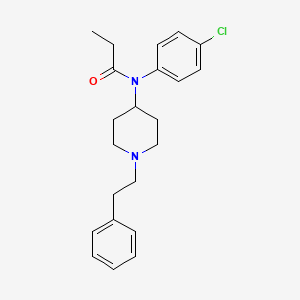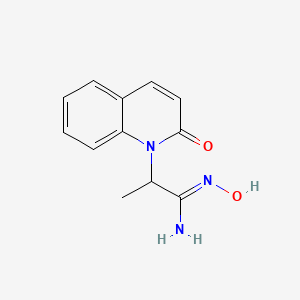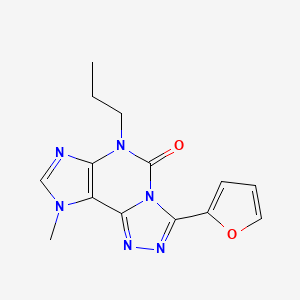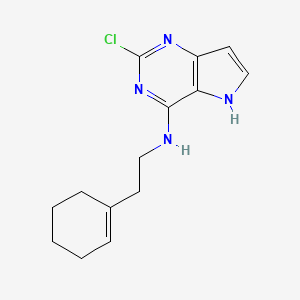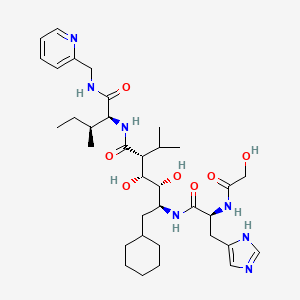
L-Idonamide, 6-cyclohexyl-2,5,6-trideoxy-5-((2-((hydroxyacetyl)amino)-3-(1H-imidazol-4-yl)-1-oxopropyl)amino)-2-(1-methylethyl)-N-(2-methyl-1-(((2-pyridinylmethyl)amino)carbonyl)butyl)-, (1(1S,2S),5(S))-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Idonamide, 6-cyclohexyl-2,5,6-trideoxy-5-((2-((hydroxyacetyl)amino)-3-(1H-imidazol-4-yl)-1-oxopropyl)amino)-2-(1-methylethyl)-N-(2-methyl-1-(((2-pyridinylmethyl)amino)carbonyl)butyl)-, (1(1S,2S),5(S))- is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. The compound’s structure suggests it may have unique properties and interactions due to its multiple functional groups and stereochemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of the core structure, introduction of functional groups, and stereochemical control. Common synthetic routes may include:
Formation of the core structure: This could involve cyclization reactions or the use of pre-formed cyclic intermediates.
Functional group introduction: Amino, hydroxy, and imidazole groups may be introduced through substitution reactions, amidation, or other functional group transformations.
Stereochemical control: Chiral catalysts or chiral auxiliaries may be used to ensure the correct stereochemistry at each chiral center.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and minimize cost. This may include:
Scaling up reactions: Ensuring that reactions can be performed on a large scale without loss of efficiency.
Purification: Using techniques such as crystallization, chromatography, or distillation to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
The compound may undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides.
Major Products
The major products of these reactions would depend on the specific functional groups involved and the reaction conditions. For example, oxidation of a hydroxy group might yield a ketone or aldehyde, while reduction of an imidazole ring might yield a saturated imidazoline.
Wissenschaftliche Forschungsanwendungen
L-Idonamide, 6-cyclohexyl-2,5,6-trideoxy-5-((2-((hydroxyacetyl)amino)-3-(1H-imidazol-4-yl)-1-oxopropyl)amino)-2-(1-methylethyl)-N-(2-methyl-1-(((2-pyridinylmethyl)amino)carbonyl)butyl)-, (1(1S,2S),5(S))- may have applications in various fields:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: As a probe or inhibitor in biochemical studies.
Medicine: As a potential drug candidate for treating diseases.
Industry: As a component in the manufacture of specialty chemicals or materials.
Wirkmechanismus
The mechanism by which the compound exerts its effects would depend on its interactions with molecular targets. This could involve:
Binding to enzymes or receptors: Inhibiting or activating their function.
Modulating signaling pathways: Affecting cellular processes such as proliferation, differentiation, or apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Idonamide derivatives: Compounds with similar core structures but different functional groups.
Cyclohexyl derivatives: Compounds with a cyclohexyl group and similar functional groups.
Imidazole derivatives: Compounds with an imidazole ring and similar functional groups.
Uniqueness
The uniqueness of L-Idonamide, 6-cyclohexyl-2,5,6-trideoxy-5-((2-((hydroxyacetyl)amino)-3-(1H-imidazol-4-yl)-1-oxopropyl)amino)-2-(1-methylethyl)-N-(2-methyl-1-(((2-pyridinylmethyl)amino)carbonyl)butyl)-, (1(1S,2S),5(S))- lies in its specific combination of functional groups and stereochemistry, which may confer unique properties and interactions compared to similar compounds.
Eigenschaften
CAS-Nummer |
134458-77-8 |
|---|---|
Molekularformel |
C35H55N7O7 |
Molekulargewicht |
685.9 g/mol |
IUPAC-Name |
(2R,3R,4R,5S)-6-cyclohexyl-3,4-dihydroxy-5-[[(2S)-2-[(2-hydroxyacetyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-N-[(2S,3S)-3-methyl-1-oxo-1-(pyridin-2-ylmethylamino)pentan-2-yl]-2-propan-2-ylhexanamide |
InChI |
InChI=1S/C35H55N7O7/c1-5-22(4)30(35(49)38-18-24-13-9-10-14-37-24)42-34(48)29(21(2)3)32(46)31(45)26(15-23-11-7-6-8-12-23)41-33(47)27(40-28(44)19-43)16-25-17-36-20-39-25/h9-10,13-14,17,20-23,26-27,29-32,43,45-46H,5-8,11-12,15-16,18-19H2,1-4H3,(H,36,39)(H,38,49)(H,40,44)(H,41,47)(H,42,48)/t22-,26-,27-,29+,30-,31+,32+/m0/s1 |
InChI-Schlüssel |
OVKZZORWZVETJL-IMCABRTFSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)NCC1=CC=CC=N1)NC(=O)[C@@H]([C@H]([C@@H]([C@H](CC2CCCCC2)NC(=O)[C@H](CC3=CN=CN3)NC(=O)CO)O)O)C(C)C |
Kanonische SMILES |
CCC(C)C(C(=O)NCC1=CC=CC=N1)NC(=O)C(C(C)C)C(C(C(CC2CCCCC2)NC(=O)C(CC3=CN=CN3)NC(=O)CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![diethyl sulfate;N-[2-[2-hydroxyethyl(octadecanoyl)amino]ethyl]octadecanamide](/img/structure/B12767395.png)


